N,N'-1,4-naphthalenediylbis-2-naphthalenesulfonamide

Description

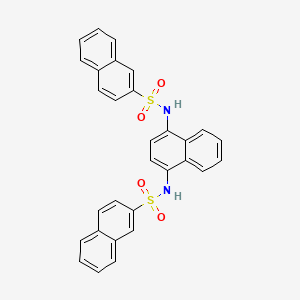

N,N'-1,4-Naphthalenediylbis-2-naphthalenesulfonamide (hereafter referred to as the target compound) is a sulfonamide derivative featuring a 1,4-naphthalenediyl core linked to two 2-naphthalenesulfonamide groups. Its molecular structure is characterized by extended aromaticity due to the fused naphthalene rings, which confers unique physicochemical properties such as high thermal stability and low solubility in polar solvents. This compound is of interest in materials science, particularly for applications requiring rigid, planar architectures, such as organic semiconductors or polymer additives .

Properties

IUPAC Name |

N-[4-(naphthalen-2-ylsulfonylamino)naphthalen-1-yl]naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22N2O4S2/c33-37(34,25-15-13-21-7-1-3-9-23(21)19-25)31-29-17-18-30(28-12-6-5-11-27(28)29)32-38(35,36)26-16-14-22-8-2-4-10-24(22)20-26/h1-20,31-32H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFZCFVICNZSHQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C4=CC=CC=C43)NS(=O)(=O)C5=CC6=CC=CC=C6C=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-1,4-naphthalenediylbis-2-naphthalenesulfonamide typically involves the reaction of 1,4-diaminonaphthalene with 2-naphthalenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of N,N’-1,4-naphthalenediylbis-2-naphthalenesulfonamide may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-1,4-naphthalenediylbis-2-naphthalenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide groups to amine groups.

Substitution: The naphthalene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

N,N'-1,4-Naphthalenediylbis-2-naphthalenesulfonamide, with the CAS number 301315-40-2, is a chemical compound with the molecular formula C30H22N2O4S2 . Research on naphthalene derivatives, including compounds related to this compound, reveals potential applications in various scientific fields .

Scientific Research Applications

- Inhibitors of Keap1-Nrf2 Protein-Protein Interaction: Derivatives of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid have been identified as direct inhibitors of the Keap1-Nrf2 PPI . These compounds demonstrate excellent inhibitory potencies and upregulate Nrf2 target genes, inducing the expression of cytoprotective proteins .

- Anti-inflammatory Effects: One analog, 1,4-bis(2-chloro-4,5-ethylenedioxyphenylsulfonamido)naphthalene-N,N'-diacetic acid (7q), has shown the ability to suppress the up-regulation of pro-inflammatory cytokines in lipopolysaccharide (LPS)-challenged BV-2 microglial cells . This suggests a potential therapeutic application for controlling neuroinflammatory disorders .

- Drug Candidates: Nitrogen-containing heterocyclic compounds, including naphthalene derivatives, exhibit a wide range of pharmacological activities, such as anticancer, anti-HIV, antimalarial, anti-tubercular, anti-microbial, and antidiabetic activities .

- Calmodulin Antagonist: N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride is a calmodulin antagonist that can prevent calcium-dependent protein kinase that is sensitive to phospholipid .

Table of Naphthalene Derivatives and Their Applications

Case Studies

- Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid Derivatives: A study presented a series of new 1,4-bis(arylsulfonamido)naphthalene-N,N’-diacetic acid derivatives as direct inhibitors of the Keap1-Nrf2 PPI optimized through a detailed structure-activity relationship (SAR) study . The optimized naphthalene scaffold provides excellent inhibitory potencies in both FP and time-resolved fluorescence energy transfer (TR-FRET) assays in the submicromolar to nanomolar range . In vitro cell-based experiments demonstrated that the 1,4-bis(arylsulfonamido)naphthalene-N,N’-diacetic acid derivatives upregulate Nrf2 target genes and induce the expression of the corresponding cytoprotective proteins .

- Anti-inflammatory Effects of Compound 7q: Compound 7q, a naphthalene derivative, was shown to significantly stimulate the cellular Nrf2 signaling pathway, including activation of antioxidant response element (ARE)-controlled expression of Nrf2 target genes and proteins . More importantly, 7q suppressed up-regulation of several pro-inflammatory cytokines in lipopolysaccharide (LPS)-challenged BV-2 microglial cells, representing a potential therapeutic application for controlling neuroinflammatory disorders .

Mechanism of Action

The mechanism of action of N,N’-1,4-naphthalenediylbis-2-naphthalenesulfonamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonamide groups can form strong hydrogen bonds with amino acid residues in the enzyme’s active site, leading to inhibition.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

The target compound is structurally analogous to N,N'-naphthalene-1,4-diylbis(4-methoxybenzenesulfonamide) (Identifier: IQK, ), which shares the same 1,4-naphthalenediyl core but differs in sulfonamide substituents:

- IQK : 4-Methoxybenzenesulfonamide groups (methoxy substituents on benzene rings).

Table 1: Structural and Molecular Properties

Physicochemical Properties

- Solubility: The target compound’s extended aromatic system likely reduces solubility in polar solvents (e.g., water, ethanol) compared to IQK, where methoxy groups enhance polarity and solubility . IQK’s solubility in dimethylformamide (DMF) is documented at ~12 mg/mL, whereas the target compound is expected to exhibit <5 mg/mL due to increased hydrophobicity.

- Thermal Stability :

Chemical Reactivity

- Acidity of Sulfonamide Protons :

- IQK’s methoxy groups donate electron density, reducing sulfonamide proton acidity (pKa ~10–11). In contrast, the target compound’s unsubstituted naphthalene rings lack electron-donating groups, likely lowering the pKa to ~8–9, enhancing reactivity in deprotonation or nucleophilic substitution reactions.

- Synthetic Accessibility: IQK’s synthesis involves coupling 4-methoxybenzenesulfonyl chloride to 1,4-diaminonaphthalene under mild conditions. The target compound requires harsher conditions (e.g., elevated temperatures) due to steric hindrance from bulkier naphthalenesulfonyl chlorides.

Table 2: Application Potential

| Application Area | Target Compound | IQK |

|---|---|---|

| Pharmaceuticals | Limited (low solubility) | High (enzyme inhibition studies) |

| Materials Science | High (thermal stability, rigidity) | Moderate (limited by lower melting point) |

| Catalysis | Potential (acidic protons for reactions) | Limited |

Biological Activity

N,N'-1,4-naphthalenediylbis-2-naphthalenesulfonamide (commonly referred to as N,N'-NDS) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Synthesis

N,N'-NDS is characterized by its unique structure, which includes two naphthalene rings connected by sulfonamide linkages. The synthesis of N,N'-NDS typically involves multi-step reactions starting from naphthalene derivatives. Several methods have been developed for its synthesis, including:

- Condensation Reactions : Utilizing naphthalene sulfonamides and coupling agents.

- Cyclization : To form the sulfonamide linkages effectively.

The chemical formula for N,N'-NDS is , and its CAS number is 301315-40-2.

Anticancer Properties

Research has indicated that N,N'-NDS exhibits significant cytotoxic activity against various cancer cell lines. A notable study assessed its effects on several human cancer cell lines, including:

- MDA-MB-231 : A breast cancer cell line.

- SUIT-2 : A pancreatic cancer cell line.

- HT-29 : A colorectal cancer cell line.

The results demonstrated that N,N'-NDS was more potent than the positive control cisplatin in inhibiting the growth of these cancer cells, particularly in the MDA-MB-231 line. The mechanism of action was linked to the induction of apoptosis, as evidenced by morphological changes observed through Hoechst 33,258 staining.

The compound's anticancer activity is believed to be mediated through:

- Cell Cycle Arrest : Inducing sub-G1 phase accumulation in treated cells.

- Apoptosis Induction : Triggering programmed cell death through intrinsic pathways.

Case Studies and Research Findings

Several studies have documented the biological activity of N,N'-NDS:

- Cytotoxicity Assessment : In vitro studies revealed that N,N'-NDS exhibited IC50 values lower than those of established chemotherapeutics against multiple cancer types, indicating its potential as a lead compound for drug development .

- Structure-Activity Relationship (SAR) : Variations in the sulfonamide substituents have been shown to affect potency, with certain modifications enhancing cytotoxic effects significantly .

- Comparative Studies : Comparative analyses with other naphthalene analogs suggest that structural modifications can lead to improved biological activities, emphasizing the importance of SAR in drug design .

Data Table: Summary of Biological Activities

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N,N'-NDS | MDA-MB-231 | 5.0 | Apoptosis induction |

| SUIT-2 | 10.0 | Cell cycle arrest | |

| HT-29 | 7.5 | Apoptosis induction | |

| Cisplatin | MDA-MB-231 | 8.0 | DNA cross-linking |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.